molecular formula C9H6Cl2N2 B13014072 2,4-Dichloroquinolin-7-amine

2,4-Dichloroquinolin-7-amine

Cat. No.: B13014072
M. Wt: 213.06 g/mol
InChI Key: AGQNAUUPKQWROZ-UHFFFAOYSA-N
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Description

2,4-Dichloroquinolin-7-amine is a chemical compound with the molecular formula C9H6Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinolin-7-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with amines. One common method includes the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length, followed by treatment with substituted aromatic or heteroaromatic aldehydes to form Schiff bases .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloroquinolin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: Nucleophilic aromatic substitution with amines to form derivatives.

    Oxidation and Reduction Reactions: Potential for oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Condensation Reactions: Formation of Schiff bases with aldehydes.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloroquinolin-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its antimicrobial properties against various bacterial strains.

    Medicine: Investigated for its potential antimalarial and anticancer activities. .

Mechanism of Action

The mechanism of action of 2,4-Dichloroquinolin-7-amine involves its interaction with biological targets such as enzymes and receptors. In antimicrobial applications, it may inhibit bacterial DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase. In antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution at positions 2 and 4, combined with an amine group at position 7, makes it a versatile intermediate for the synthesis of various bioactive compounds .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

2,4-dichloroquinolin-7-amine

InChI

InChI=1S/C9H6Cl2N2/c10-7-4-9(11)13-8-3-5(12)1-2-6(7)8/h1-4H,12H2

InChI Key

AGQNAUUPKQWROZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(C=C2Cl)Cl

Origin of Product

United States

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